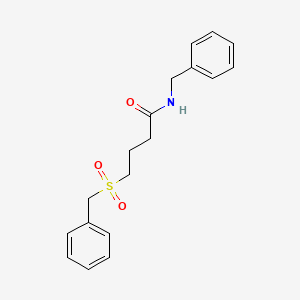

N-benzyl-4-(benzylsulfonyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-4-(benzylsulfonyl)butanamide: is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is characterized by the presence of a benzyl group attached to a butanamide backbone, with a benzylsulfonyl group at the fourth position of the butanamide chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(benzylsulfonyl)butanamide typically involves the reaction of 4-bromobutanamide with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: N-benzyl-4-(benzylsulfonyl)butanamide undergoes various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl sulfide.

Substitution: Various substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

N-benzyl-4-(benzylsulfonyl)butanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-benzyl-4-(benzylsulfonyl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylsulfonyl group is believed to play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparación Con Compuestos Similares

- N-benzyl-4-(methylsulfonyl)butanamide

- N-benzyl-4-(ethylsulfonyl)butanamide

- N-benzyl-4-(propylsulfonyl)butanamide

Comparison: N-benzyl-4-(benzylsulfonyl)butanamide is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical and biological properties. Compared to its analogs with shorter alkyl sulfonyl groups, it exhibits enhanced binding affinity to certain enzymes, making it a more potent inhibitor.

Actividad Biológica

N-benzyl-4-(benzylsulfonyl)butanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound exhibits significant interactions with various enzymes and proteins, particularly its binding to the enzyme NADH-dependent 2-trans enoyl-acyl carrier protein reductase (InhA) . This enzyme plays a critical role in bacterial fatty acid synthesis, and the compound's inhibition of InhA disrupts cell wall synthesis, leading to bacterial cell death.

| Property | Description |

|---|---|

| Molecular Weight | 319.42 g/mol |

| Solubility | Soluble in organic solvents |

| Binding Target | NADH-dependent enoyl-ACP reductase (InhA) |

| Cellular Effects | Inhibition of bacterial cell wall synthesis |

The primary mechanism of action for this compound involves its competitive inhibition at the active site of InhA. By binding to this site, the compound prevents the reduction of enoyl-acyl carrier protein (ACP) to acyl-ACP, which is essential for fatty acid biosynthesis in bacteria. This inhibition not only affects bacterial growth but also has implications for developing antibacterial agents.

Antimicrobial Activity

Given its mechanism of action against InhA, this compound has potential applications as an antimicrobial agent. Studies have indicated that compounds with similar structures can effectively inhibit bacterial growth, making them candidates for further development in treating bacterial infections.

Anti-inflammatory Properties

Research into related compounds suggests that this compound may possess anti-inflammatory properties. For instance, derivatives with similar sulfonamide groups have shown effectiveness in modulating inflammatory pathways by inhibiting cytokine production such as IL-1β and IL-6 . This opens avenues for exploring its use in inflammatory diseases.

Anticancer Potential

Preliminary studies indicate that this compound may exhibit anticancer properties by modulating key signaling pathways involved in cancer progression. Related compounds have shown significant binding affinities to proteins implicated in tumor growth, suggesting that this compound could be explored as a potential anticancer agent.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that the inhibition of InhA by this compound resulted in significant reductions in bacterial viability in vitro, indicating its potential as a novel antibacterial agent.

- Anti-inflammatory Activity : In a model of lipopolysaccharide (LPS)-induced inflammation, compounds structurally related to this compound significantly decreased mRNA levels of pro-inflammatory cytokines without hepatotoxicity . This suggests a favorable safety profile for therapeutic applications.

- Cancer Research : Related studies on benzothiazole derivatives have shown their ability to inhibit tumor growth through similar mechanisms. This highlights the potential for developing this compound as part of a broader strategy against cancer .

Propiedades

IUPAC Name |

N-benzyl-4-benzylsulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c20-18(19-14-16-8-3-1-4-9-16)12-7-13-23(21,22)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSSTNJLZPSWBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCCS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.